2-Chloro-3,4-dimethoxypyridine
Overview
Description
2-Chloro-3,4-dimethoxypyridine is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of two methoxy groups and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,4-dimethoxypyridine typically involves the following steps:
Methylation: Starting with maltol, methylation is carried out using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Ammonification: The methylated product undergoes ammonification to introduce the amino group.
Chlorination: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Oxidation: The intermediate product is oxidized to form the desired pyridine derivative.
Methoxy Substitution: Methoxy groups are introduced using methanol in the presence of a catalyst.
Hydroxymethylation and Secondary Chlorination: The final steps involve hydroxymethylation followed by secondary chlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Methoxylation: Additional methoxy groups can be introduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Methoxylation: Methanol in the presence of a catalyst like sulfuric acid.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Methoxylation: Higher methoxy-substituted pyridines.
Scientific Research Applications
2-Chloro-3,4-dimethoxypyridine is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Precursor for the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
- 3,4-Dimethoxypyridine
Uniqueness
2-Chloro-3,4-dimethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-chloro-3,4-dimethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSXRSGDCHLUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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